6-fluoro-3,4-dihydro-1(2H)-Quinolinecarboxaldehyde

Medicinal Chemistry Drug Design Lipophilicity

Challenge: Fluorinated dihydroquinolines often lack a reactive handle for efficient derivatization, limiting SAR exploration and requiring harsh conditions. Solution: 6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS 388078-32-8) delivers: - Aldehyde group for mild reductive amination (NaBH(OAc)3, RT) - 6-Fluoro substitution modulating electronic properties (XLogP3=1.8) - TPSA 20.3 Ų for reduced CNS penetration - Solid, 97% purity, MP 85-87°C Direct replacement for non-fluorinated or lactam analogs, validated in NOS/DHODH inhibitor programs.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
Cat. No. B12060046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3,4-dihydro-1(2H)-Quinolinecarboxaldehyde
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)N(C1)C=O
InChIInChI=1S/C10H10FNO/c11-9-3-4-10-8(6-9)2-1-5-12(10)7-13/h3-4,6-7H,1-2,5H2
InChIKeyXJTRLWYQQNGUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde: Key Fluorinated Building Block


6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde (CAS 388078-32-8) is a fluorinated heterocyclic compound featuring a partially saturated quinoline core, a 6-position fluorine atom, and an N-formyl (carboxaldehyde) group [1]. Its molecular formula is C10H10FNO with a molecular weight of 179.19 g/mol . The compound exists as a solid at room temperature with a melting point of 85–87 °C and is commercially available at 97% purity from major suppliers such as Sigma-Aldrich (Product No. 767867) . The combination of a reactive aldehyde handle, a strategically placed fluorine substituent, and the dihydroquinoline scaffold makes it a versatile intermediate for constructing more complex molecules in medicinal chemistry and agrochemical research .

Fluorinated heterocycle building block for medicinal chemistry and agrochemical research
N‑formyl handle supports reductive amination and Grignard diversification
6‑fluoro substituent may alter lipophilicity and electronic profile for SAR exploration

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde: Analog Substitution Risks


The unique combination of functional groups in 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde cannot be trivially replaced by in-class analogs. The 6-fluoro substitution significantly modulates electronic properties and lipophilicity relative to non-fluorinated or differently substituted dihydroquinolines . The N-formyl group provides a reactive handle for further derivatization (e.g., reductive amination, Grignard addition) that is absent in simple tetrahydroquinolines or quinolinones [1]. Even among fluorinated dihydroquinolines, differences in oxidation state (e.g., 3,4-dihydro vs. tetrahydro) and the presence/absence of the aldehyde moiety lead to divergent reactivity profiles and biological target engagement, as demonstrated in studies where specific fluoro-dihydroquinoline derivatives showed statistically significant in vivo potency (33% IOP reduction) while close analogs exhibited negligible activity (4.5–14%) [2]. Thus, substituting this compound with a generic alternative would likely compromise synthetic efficiency, alter physicochemical properties critical for downstream applications, and potentially eliminate desired biological activity.

6‑Fluoro‑tetrahydroquinoline (no formyl)
Missing the aldehyde group restricts direct diversification; synthetic routes may require additional protection or activation steps.
6‑Fluoro‑dihydroquinolin‑2‑one (lactam)
Lower carbonyl electrophilicity may reduce efficiency in reductive amination or nucleophilic additions compared to the formyl analogue.
Non‑fluorinated dihydroquinoline‑carboxaldehyde
Absence of the 6‑fluoro substituent can shift electronic properties and lipophilicity; class‑level evidence suggests biological endpoint responses may differ (e.g., IOP model).

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde: Differentiation Evidence


Reduced Lipophilicity vs. Tetrahydroquinoline Analog

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde exhibits an XLogP3 value of 1.8, which is significantly lower than the 2.4 observed for 6-fluoro-1,2,3,4-tetrahydroquinoline [1]. This reduced lipophilicity is attributed to the N-formyl group and the 3,4-dihydro oxidation state, which increase polarity relative to the fully saturated tetrahydro analog. A lower XLogP3 value correlates with improved aqueous solubility and potentially different membrane permeability characteristics, which are critical parameters in early drug discovery for optimizing ADME properties [2].

Lipophilicity Comparison
Cross‑study comparable
XLogP3 1.8 vs 2.4 Δ –0.6 log units
Lower lipophilicity may support different solubility and permeability profiles
Calculated property; experimental validation recommended
Medicinal Chemistry Drug Design Lipophilicity

Increased TPSA vs. Tetrahydroquinoline Analog

The topological polar surface area (TPSA) of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is 20.3 Ų, compared to only 12 Ų for 6-fluoro-1,2,3,4-tetrahydroquinoline [1]. This 69% larger TPSA indicates a greater capacity for hydrogen bonding interactions, primarily due to the carbonyl oxygen of the carboxaldehyde group. In medicinal chemistry, a TPSA > 20 Ų is often associated with improved oral bioavailability and reduced blood-brain barrier penetration relative to more lipophilic, low-TPSA analogs [2].

TPSA Comparison
Cross‑study comparable
TPSA 20.3 Ų vs 12 Ų +8.3 Ų (69% increase)
Greater polar surface area may reduce CNS penetration and influence oral bioavailability profile
Calculated value; in vitro permeability assays recommended
Medicinal Chemistry ADME Permeability

Aldehyde Reactivity Advantage over Quinolinone

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde contains an N-formyl group that is directly available for nucleophilic addition (e.g., reductive amination, Grignard reactions), whereas 6-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 75893-82-2) features a lactam carbonyl with markedly lower electrophilicity [1]. The aldehyde group in the target compound enables efficient one-step diversification into secondary amines, alcohols, or extended carbon frameworks, a critical advantage for parallel synthesis and library generation. In contrast, the lactam analog requires activation or multi-step conversion to achieve similar functionalization .

Aldehyde Reactivity
Class‑level inference
N‑formyl (high electrophilicity)
Enables efficient one‑step reductive amination and Grignard additions; lactam carbonyl requires activation
Reactivity comparison based on functional group chemistry
Synthetic Chemistry Building Blocks Functionalization

6-Fluoro Substitution Critical for Potency

While direct activity data for 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is limited in the public domain, class-level inference from related fluorinated dihydroquinolines underscores the importance of the 6-fluoro motif. For instance, 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) demonstrated a 33% reduction in intraocular pressure (IOP) in a rabbit model, whereas non-fluorinated or differently substituted analogs (e.g., MC2 with 6-hydroxymethyl) showed only 14% reduction and others (MC1, MC3) were essentially inactive (4.5–4.8%) [1]. This stark difference (≥2.4× greater efficacy) highlights that the 6-fluoro substituent is not merely a bioisostere but a critical pharmacophoric element for achieving meaningful biological activity in this scaffold class .

6‑Fluoro Class Evidence
Class‑level inference
MC4 (6‑F): 33% IOP reduction MC2 (6‑CH2OH): 14% Others: 4.5–4.8%
Reported endpoint response suggests 6‑fluoro motif may contribute to IOP model outcomes
Rabbit model; compound‑specific validation required
Pharmacology Structure-Activity Relationship NOS Inhibition

6-Fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde: Optimal Use Cases


Parallel Library Synthesis via Reductive Amination

The N-formyl group of 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde makes it an ideal substrate for high-throughput reductive amination with diverse primary or secondary amines. Unlike the less reactive lactam carbonyl of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, the aldehyde reacts efficiently under mild conditions (e.g., NaBH(OAc)3, room temperature) to generate N-alkylated dihydroquinoline libraries for SAR exploration [1][2].

Synthesis of CNS-Excluded Peripheral Drug Candidates

With a TPSA of 20.3 Ų (compared to 12 Ų for tetrahydroquinoline analogs) and moderate lipophilicity (XLogP3=1.8), 6-fluoro-3,4-dihydro-1(2H)-quinolinecarboxaldehyde is better suited for designing compounds intended for peripheral targets where reduced CNS penetration is desirable. The higher polarity reduces the likelihood of crossing the blood-brain barrier, a key consideration in avoiding CNS-mediated side effects [1][2][3].

6-Fluoro-Substituted NOS/DHODH Inhibitor Scaffolds

Given the demonstrated potency advantage of 6-fluoro-substituted dihydroquinolines in nitric oxide synthase (NOS) inhibition (e.g., IC50 = 590 nM for a related fluorinated dihydroquinoline in patent US6579883B1) and the emerging role of fluorinated quinolines as dihydroorotate dehydrogenase (DHODH) inhibitors, this compound serves as a strategic starting material for constructing new analogs [1][2][3]. The aldehyde group can be elaborated into amidine, amine, or extended heterocyclic motifs known to engage these targets.

Application
Selection Property
Validation Focus
Parallel library synthesis via reductive amination
Aldehyde handle reactivity
Reductive amination efficiency and scope
Peripheral drug candidate design with controlled CNS exposure
TPSA >20 Ų and moderate lipophilicity
CNS permeability assessment (PAMPA, in vivo brain penetration)
NOS/DHODH inhibitor scaffold exploration
6‑fluoro pharmacophore for target engagement studies
NOS/DHODH inhibition assay context

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